methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate is a chemical compound with the CAS Number: 2091088-67-2 . It has a molecular weight of 169.14 . The IUPAC name for this compound is methyl 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7NO4/c1-12-7(11)5-4(9)2-3-8-6(5)10/h2-3H,1H3,(H2,8,9,10) . This indicates the presence of a pyridine ring with a carboxylate group attached to it .Physical And Chemical Properties Analysis
This compound has a molecular weight of 169.14 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis of Heterocycles and Analgesic Properties
Research by Grošelj et al. (2013) illustrates a novel synthesis method for N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, which exist in equilibrium with their 4-oxo tautomers, starting from N-protected α-amino acids. This method leverages enaminones as key intermediates for constructing functionalized heterocycles, indicating the utility of methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate derivatives in synthesizing new chemical entities with potential biological activities (Uroš Grošelj et al., 2013).
Advanced Chemistry and Analysis of Lipid Peroxidation Products
Spickett (2013) discusses the chemistry and analysis of 4-hydroxy-2-nonenal (HNE), a product of lipid peroxidation, highlighting the relevance of studying such molecules for understanding oxidative stress and its biological implications. While not directly about this compound, this research contextually situates the importance of studying oxidation products and related compounds in health and disease (C. Spickett, 2013).
Photoreaction Studies
Sugiyama et al. (1984) investigate the atmosphere-dependent photoreaction of methyl 4-pyridinecarboxylate, showcasing how varying conditions (oxygen presence vs. nitrogen) influence methoxylation and hydroxymethylation reactions. This study underlines the versatility of pyridinecarboxylate derivatives in synthetic chemistry, providing insight into reaction mechanisms and potential applications in material science and organic synthesis (T. Sugiyama et al., 1984).
Modification for Biological Activity Enhancement
Ukrainets et al. (2015) explore the chemical modification of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, aiming to optimize biological properties such as analgesic effects. By modifying the position of the methyl group, the study demonstrates the potential for creating more effective pharmaceutical agents through structural alterations (I. Ukrainets et al., 2015).
Scaffold for Highly Functionalized Compounds
Research by Ruano et al. (2005) details the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, serving as scaffolds for developing highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives. This work highlights the importance of pyridinecarboxylate derivatives in creating complex molecules with a wide range of potential applications in chemistry and drug development (J. G. Ruano et al., 2005).
Mechanism of Action
Mode of Action
It’s known that the compound belongs to the class of 4-hydroxy-2-quinolones, which have been shown to exhibit various biological activities . The compound may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biological pathways, including those involved in antimicrobial and antifungal activities .
Result of Action
Related compounds have been shown to exhibit various biological activities, including antimicrobial and antifungal effects .
properties
IUPAC Name |
methyl 4-hydroxy-2-oxo-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-7(11)5-4(9)2-3-8-6(5)10/h2-3H,1H3,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLDIVJHYPGOPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CNC1=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.